molecular formula C6H10O3 B1487916 2-Cyclopropyl-2-methoxyacetic acid CAS No. 1492471-96-1

2-Cyclopropyl-2-methoxyacetic acid

Cat. No. B1487916
M. Wt: 130.14 g/mol
InChI Key: ISDDZOLMHDDAKN-UHFFFAOYSA-N
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Description

2-Cyclopropyl-2-methoxyacetic acid, also known as CMAA, is a cyclic ether with a molecular formula of C6H10O3 . It has a molecular weight of 130.14 . The IUPAC name for this compound is cyclopropyl (methoxy)acetic acid .


Molecular Structure Analysis

The InChI code for 2-Cyclopropyl-2-methoxyacetic acid is 1S/C6H10O3/c1-9-5 (6 (7)8)4-2-3-4/h4-5H,2-3H2,1H3, (H,7,8) . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

2-Cyclopropyl-2-methoxyacetic acid has a molecular weight of 130.14 . Methoxyacetic acid, a related compound, is a clear, colorless, viscous, and corrosive liquid with a pungent odor . Due to the low solvation energy of its methoxy group, methoxyacetic acid, with a pKa value of 3.57, is more acidic than acetic acid (pKa 4.757) and glycolic acid (pKa 3.832) .

Scientific Research Applications

Novel Synthesis Routes and Chemical Transformations

  • Synthesis of Tobacco Flavor Compounds : A study explored the preparation of 2-(2-Hydroxyphenyl) cyclopropane-1-carboxylic acid from 2-methoxystyrene, which involved steps like chlorine-addition, cyclopropanation reaction with diethyl malonate, and demethylation. This process provides a potential route for large-scale syntheses of related compounds due to mild reaction conditions and good yields (Lu Xin-y, 2013).

Toxicological Studies and Biological Effects

  • Investigation into Metabolic Pathways : Research into 2-Methoxyethanol metabolism, which upon oxidation forms 2-methoxyacetic acid (2-MAA), highlighted its embryotoxic effects through the generation of 2-MAA and its further metabolism. This study provides insights into the mechanisms underlying the toxic effects of such compounds (C. Mebus et al., 1992).

Applications in Antibacterial Agents

  • A research project synthesized a series of 1-cyclopropyl-6-fluoro-8-alkoxy quinolone-3-carboxylic acids, including variations with 2-methoxyacetic acid derivatives, and evaluated them for antibacterial activity. This study demonstrates the potential of these compounds in developing new antibacterial agents with reduced side effects (J. Sánchez et al., 1995).

Development of Diagnostic Tools

  • Synthesis of Haptens for Antibody Production : Research on the syntheses of haptens containing dioxaphosphorinan methoxyacetic acid linker arms aimed at producing antibodies for organophosphate pesticides. These haptens, designed for conjugation to proteins, facilitated the generation of polyclonal sera against various pesticides, showcasing an application in environmental monitoring and safety (W. ten Hoeve et al., 1997).

properties

IUPAC Name

2-cyclopropyl-2-methoxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3/c1-9-5(6(7)8)4-2-3-4/h4-5H,2-3H2,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISDDZOLMHDDAKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1CC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclopropyl-2-methoxyacetic acid

CAS RN

1492471-96-1
Record name 2-cyclopropyl-2-methoxyacetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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